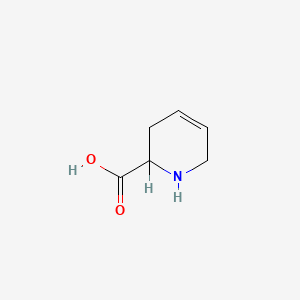

1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid

Description

1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid (C₆H₉NO₂), also known as Baikiain (CAS 498-98-6), is a partially hydrogenated pyridine derivative with a carboxylic acid substituent at the 2-position. It has an average molecular mass of 127.143 g/mol and a single-isotope mass of 127.063329 g/mol . Its hydrochloride form, Isoguvacine hydrochloride (CAS 68547-97-7), is a well-characterized GABAA receptor agonist used in neuroscience research . The compound exhibits moderate water solubility and a logP value of 0.3195, indicating balanced hydrophilicity and lipophilicity .

Properties

IUPAC Name |

1,2,3,6-tetrahydropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1-2,5,7H,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQPUTODZKESPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCNC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964413 | |

| Record name | 1,2,3,6-Tetrahydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-98-6 | |

| Record name | 1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dehydropipecolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6-Tetrahydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid (THPCA) is a bicyclic compound with significant biological relevance. Its structure, characterized by a saturated pyridine ring and a carboxylic acid group, lends itself to various biological activities. This article explores the compound's biological properties, including its neuroprotective effects, potential applications in medicinal chemistry, and its interactions with biological targets.

Chemical Structure and Properties

THPCA has the following molecular formula: CHNO with a molar mass of approximately 141.15 g/mol. The compound's unique structural features contribute to its reactivity and biological activity.

Neuroprotective Effects

Research indicates that THPCA exhibits neuroprotective properties. Its structural similarity to neurotransmitters allows it to modulate neurotransmitter systems, potentially influencing cognitive function and mood regulation. Studies have shown that THPCA can enhance neuronal survival under stress conditions by reducing oxidative stress and inflammation in neuronal cells .

Anti-inflammatory Properties

THPCA has been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This inhibition suggests a potential therapeutic role in treating inflammatory diseases .

Antibacterial Activity

The compound has also shown antibacterial activity against various strains of bacteria. In particular, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy. The IC50 values for related compounds indicate that modifications in the structure can significantly affect antibacterial potency .

THPCA's biological activity is primarily attributed to its ability to interact with specific biological targets:

- Neurotransmitter Receptors : THPCA may modulate GABAergic and glutamatergic systems, enhancing synaptic transmission and neuroprotection.

- Inflammatory Pathways : The compound inhibits key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation .

Case Studies

- Neuroprotection in Animal Models : A study involving animal models of neurodegenerative diseases showed that administration of THPCA significantly improved cognitive function and reduced neuronal loss compared to control groups .

- Anti-inflammatory Response : In a clinical trial assessing the anti-inflammatory effects of THPCA in patients with rheumatoid arthritis, participants reported reduced symptoms and inflammatory markers after treatment.

Comparative Analysis

To better understand the unique properties of THPCA, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 2-Amino-3-pyridinecarboxylic acid | CHNO | Neuroprotective; modulates neurotransmitters |

| 6-Amino-1-pyridinecarboxylic acid | CHNO | Antibacterial; inhibits bacterial growth |

| 4-Amino-3-pyridinecarboxylic acid | CHNO | Anti-inflammatory; lowers cytokine levels |

Scientific Research Applications

Pharmaceutical Development

1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid serves as a critical intermediate in the synthesis of numerous pharmaceuticals. Its structural properties allow it to be modified for the development of drugs targeting neurological disorders. The compound's ability to interact with biological systems makes it valuable in the design of neuroprotective agents and antiplatelet drugs.

Key Insights:

- Neuroprotective Effects: Research indicates that derivatives of this compound may exhibit neuroprotective properties by interacting with neurotransmitter systems and exhibiting antioxidant activities beneficial for neurodegenerative diseases.

- Antiplatelet Activity: Studies have shown that compounds derived from tetrahydro derivatives demonstrate significant activity in inhibiting platelet aggregation, suggesting potential applications in cardiovascular therapies .

Organic Synthesis

In organic chemistry, this compound is employed as a building block for constructing complex molecules. Its chiral nature allows for the synthesis of enantiomerically pure compounds, which are crucial for developing effective pharmaceuticals.

Applications:

- Peptide Synthesis: This compound enhances the stability and bioactivity of peptide-based therapeutics .

- Building Block for Complex Molecules: Its unique structure facilitates the construction of diverse organic compounds in both academic and industrial settings.

Material Science

The incorporation of this compound into polymer matrices has been explored to improve material properties. This application is particularly relevant in drug delivery systems where enhanced biocompatibility and controlled release are desired.

Research Findings:

- The compound's ability to modify physical properties of polymers makes it suitable for various applications including coatings and drug delivery systems .

The biological activity of this compound has been a focus of numerous studies. Its interactions with biological targets can lead to the discovery of new therapeutic agents.

Notable Activities:

- Antimicrobial Properties: Preliminary investigations suggest that certain derivatives may possess antimicrobial activity against various pathogens.

- Enzyme Interaction Studies: The compound has been utilized in studies investigating enzyme interactions which are vital for understanding metabolic pathways .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound derivatives on neuronal cell lines. Results indicated a significant reduction in oxidative stress markers compared to control groups.

Case Study 2: Antiplatelet Activity

In vivo studies demonstrated that derivatives derived from this compound significantly inhibited platelet aggregation in rat models. This suggests potential therapeutic benefits in preventing thrombotic events.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences

Substituent Position and Ring Saturation :

- Baikiain (2-carboxylic acid, 1,2,3,6-tetrahydro) differs from Guvacine (3-carboxylic acid, 1,2,5,6-tetrahydro) in both substituent position and hydrogenation pattern, leading to distinct biological activities. Guvacine inhibits GABA uptake, whereas Baikiain’s hydrochloride form activates GABA receptors .

- MPTP , a 1,2,5,6-tetrahydro derivative with phenyl and methyl groups, lacks a carboxylic acid but demonstrates neurotoxicity via dopamine neuron degradation .

Pharmacological Activity: Baikiain derivatives (e.g., Isoguvacine) target GABAA receptors, enhancing inhibitory neurotransmission . Orotic acid, a pyrimidine analog, participates in nucleotide biosynthesis and is non-neuroactive .

Physicochemical Properties :

- Baikiain’s logP (0.3195) and water solubility contrast with MPTP ’s higher lipophilicity (logP ~1.8), which facilitates blood-brain barrier penetration .

Table 2: Physical and Spectral Data

Preparation Methods

Alkaline Hydrolysis of 2-Cyanopyridine

A direct route involves the hydrolysis of 2-cyanopyridine under alkaline conditions. The method, described in CN101602715A, employs sodium hydroxide (30% w/w) in deionized water at 50–70°C, followed by reflux for 4–12 hours. Acidic neutralization with 30% hydrochloric acid (pH 2.5–6.5) yields the crude product, which is purified via ethanol extraction and crystallization.

Key Reaction Parameters:

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Temperature | 50–70°C (hydrolysis), 100–160°C (steam distillation) | 75–85% | |

| NaOH:2-Cyanopyridine | 1.0–1.3 molar ratio | ||

| Solvent for Extraction | Ethanol (1:1.0–3.0 mass ratio) |

Mechanistic Insight : The hydrolysis proceeds via nucleophilic attack of hydroxide ions on the nitrile group, forming a tetrahedral intermediate that collapses to the carboxylic acid. Prolonged heating ensures complete conversion, while steam distillation removes excess water to drive the equilibrium.

Phosphine-Catalyzed [4+2] Annulation

Tributylphosphine-Mediated Cyclization

A high-yielding method reported in Org. Synth. 2009 utilizes a phosphine-catalyzed [4+2] annulation between ethyl 2-methylbuta-2,3-dienoate and N-tosyl imines. Tri-n-butylphosphine (PBu₃, 30 mol%) facilitates the formation of the tetrahydropyridine ring at ambient temperature, achieving yields up to 99%.

Representative Substrates and Yields:

| Imine Substituent (R) | Product | Yield (%) | Diastereomeric Ratio | Source |

|---|---|---|---|---|

| Phenyl | Ethyl 6-phenyl derivative | 94 | 98:2 | |

| 4-Fluorophenyl | Ethyl 6-(4-F-Ph) derivative | 97 | 97:3 | |

| 2-Furyl | Ethyl 6-(2-furyl) derivative | 97 | 95:5 |

Advantages :

-

Stereoselectivity : The PBu₃ catalyst induces axial chirality, favoring the (S)-enantiomer with diastereomeric ratios >95:5.

-

Scalability : Demonstrated at 30 mmol scale without yield loss, making it suitable for industrial production.

Condensation of N-Hydroxyamino Derivatives with α,β-Unsaturated Carbonyls

Acid-Catalyzed Cyclocondensation

EP0415767A2 discloses a two-step process:

-

Formation of N-Hydroxyamino Intermediate : Maleate or fumarate derivatives react with hydroxylamine hydrochloride (1:1.1 molar ratio) in 1-butanol at pH 7–9.

-

Cyclization : Addition of α,β-unsaturated aldehydes/ketones (e.g., acrolein) under acidic conditions (pH 3–4) induces cyclization to the tetrahydropyridine core.

Optimization Data:

| Parameter | Optimal Conditions | Outcome | Source |

|---|---|---|---|

| Solvent | 1-Butanol | 80–90% conversion | |

| Temperature | Reflux (117°C) | Reaction completion in 2–4 h | |

| Acid Catalyst | HCl or H₂SO₄ | pH 3–4 maximizes yield |

Industrial Relevance : This method is adaptable to continuous flow systems due to its tolerance for high temperatures and concentrated reagents.

Acid-Mediated Cyclization of Hydrazones

Hydrazone Formation and Cyclization

EP0221023A2 outlines a two-stage synthesis:

-

Hydrazone Synthesis : Condensation of aldehydes with p-toluenesulfonhydrazide in triethylamine/chloroform.

-

Acid-Catalyzed Cyclization : Treatment with HCl gas in dichloromethane induces ring closure to form the tetrahydropyridine scaffold.

Critical Parameters:

| Stage | Conditions | Yield | Source |

|---|---|---|---|

| Hydrazone Formation | Triethylamine, 25°C, 1 h | 85–90% | |

| Cyclization | HCl (g), CH₂Cl₂, 25°C | 70–75% |

Limitations : Requires anhydrous conditions and generates stoichiometric amounts of p-toluenesulfonamide as a byproduct.

Comparative Analysis of Methods

Yield and Scalability

Q & A

Q. What are the established synthetic routes for 1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid (THPCA), and how can purity be optimized?

THPCA is synthesized via cyclization and functionalization of precursor molecules. A common method involves condensation reactions of aminopyridine derivatives with aldehydes or ketones, followed by catalytic hydrogenation or acid-mediated cyclization. For example, derivatives like baikiain (a THPCA analog) are synthesized using palladium or copper catalysts in solvents such as dimethylformamide (DMF) . Purity optimization requires chromatography (e.g., HPLC) and spectroscopic validation (NMR, LC-MS). Note that industrial-scale synthesis may require batch process adjustments to minimize byproducts .

Q. Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉NO₂ | |

| CAS Number | 498-98-6 (baikiain) | |

| Purity Threshold | >97.0% (analytical grade) | |

| Stability | Stable under inert atmosphere |

Q. How is THPCA characterized in natural sources, and what analytical methods are recommended?

THPCA occurs as an alkaloid in plants such as Dichilus species (Fabaceae). Isolation involves solvent extraction (e.g., methanol/water), followed by column chromatography and crystallization. Structural elucidation relies on:

- Mass Spectrometry (MS): To confirm molecular weight (e.g., m/z 155 for C₆H₉NO₂) .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to identify ring protons (δ 2.5–3.5 ppm for tetrahydro protons) and carboxylic acid groups .

- X-ray Crystallography: For absolute configuration determination (e.g., baikiain’s stereochemistry) .

Q. What are the known stability and storage conditions for THPCA?

THPCA is stable under recommended storage conditions (2–8°C, inert atmosphere) but degrades in humid environments. Avoid exposure to strong acids/bases, which may hydrolyze the tetrahydro ring. Stability studies recommend lyophilization for long-term storage .

Advanced Research Questions

Q. How does THPCA interact with microbial transport systems, such as the E. coli gab permease?

THPCA acts as a substrate/inhibitor of the GABA transporter gab permease. Experimental designs include:

Q. Table 2: Transport Parameters for gab Permease

| Compound | Apparent Kₐ (μM) | Inhibition (Kᵢ) |

|---|---|---|

| GABA (Control) | 15 ± 2 | N/A |

| THPCA (Position 3-COOH) | 25 ± 3 | 18 ± 2 |

| Nipecotic Acid | 30 ± 4 | 22 ± 3 |

Q. What is the mechanistic role of THPCA derivatives in modulating GABAA receptors?

THPCA hydrochloride (isoguvacine) is a selective GABAA receptor agonist. Experimental approaches include:

- Receptor Binding Assays: Radioligand displacement using [³H]muscimol in rat cortical membranes .

- Electrophysiology: Patch-clamp recordings in HEK cells expressing αβγ GABAA subunits. THPCA activates α1β2γ2S and ρ1 receptors with EC₅₀ values <10 μM .

Key Finding: THPCA’s partial saturation of the tetrahydro ring enhances receptor specificity compared to fully saturated analogs like GABA .

Q. How can contradictions in toxicity data for THPCA be resolved?

While some studies classify THPCA derivatives as potential carcinogens (IARC Group 2B), others report low acute toxicity (LD₅₀ >2000 mg/kg in rodents). Mitigation strategies:

Q. What are the applications of THPCA in studying collagen/elastin crosslinks?

THPCA derivatives (e.g., 5-(6-carboxy-2-piperidinyl)-THPCA) are hydrolytic products of aldol crosslinks in bovine elastin. Methodological steps:

- Enzymatic Hydrolysis: Use elastase or collagenase to release crosslinks.

- Chromatographic Quantification: Reverse-phase HPLC with UV detection (λ = 254 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.